5-(pyridin-3-yl)-1H-indazol-3-amine
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Overview
Description
5-(pyridin-3-yl)-1H-indazol-3-amine is a heterocyclic compound that features both pyridine and indazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yl)-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with hydrazine derivatives under acidic or basic conditions to form the indazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-3-yl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives with nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-(pyridin-3-yl)-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(pyridin-2-yl)-1H-indazol-3-amine
- 5-(pyridin-4-yl)-1H-indazol-3-amine
- 5-(pyridin-3-yl)-1H-indazole
Uniqueness
5-(pyridin-3-yl)-1H-indazol-3-amine is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for biological targets. This compound’s distinct structure allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-pyridin-3-yl-1H-indazol-3-amine |
InChI |
InChI=1S/C12H10N4/c13-12-10-6-8(3-4-11(10)15-16-12)9-2-1-5-14-7-9/h1-7H,(H3,13,15,16) |
InChI Key |
YRQFMGQEYZAZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3N |
Origin of Product |
United States |
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